2,6-dichloro-6H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2,6-dichloro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H |
InChI Key |
GYUWWNAEJSVYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Cl)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Dichloroquinazolinones
Mechanistic Pathways of Quinazolinone Core Formation
The formation of the quinazolinone core is a fundamental process in the synthesis of 2,6-dichloro-6H-quinazolin-4-one. A widely employed method involves the reaction of anthranilic acid or its derivatives.
One common pathway begins with the acylation of anthranilic acid. nih.gov For instance, the reaction of anthranilic acid with an acyl chloride, such as chloroacetyl chloride, yields an N-acyl anthranilic acid intermediate. nih.gov This step is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride.
Following acylation, the next critical step is cyclization. This is often achieved by heating the N-acyl anthranilic acid with a dehydrating agent like acetic anhydride (B1165640). nih.govtandfonline.com The mechanism involves the formation of a mixed anhydride, which then undergoes an intramolecular nucleophilic attack by the nitrogen atom of the amide group onto the carbonyl carbon of the activated carboxylic acid. Subsequent dehydration leads to the formation of a benzoxazinone (B8607429) intermediate. tandfonline.comudel.edu
The benzoxazinone is a key intermediate that can then be converted to the quinazolinone core. This transformation is typically accomplished by reacting the benzoxazinone with an amine or ammonia. nih.govtandfonline.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. This is followed by an intramolecular cyclization through the attack of the newly introduced nitrogen on the other carbonyl group, and subsequent elimination of a water molecule to form the stable quinazolinone ring system. tandfonline.com
Alternative methods for quinazolinone synthesis include the Niementowski reaction, which involves heating anthranilic acid with formamide (B127407). researchgate.netgeneris-publishing.com The proposed mechanism for this reaction involves the initial formation of N-formylanthranilic acid, followed by condensation with another molecule of formamide and subsequent cyclization and dehydration.
The following table summarizes common methods for quinazolinone core formation:
| Starting Materials | Reagents | Key Intermediates | Reference |
| Anthranilic acid, Chloroacetyl chloride | Acetic anhydride, Amine/Ammonia | N-acyl anthranilic acid, Benzoxazinone | nih.gov |
| Anthranilic acid, Acetic anhydride | Amine | N-acetyl anthranilic acid, Benzoxazinone | tandfonline.com |
| Anthranilic acid, Formamide | Heat | N-formylanthranilic acid | researchgate.netgeneris-publishing.com |
| 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA | Dihydroquinazolinone | organic-chemistry.org |
Detailed Analysis of Nucleophilic Substitution Mechanisms
The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These reactions typically proceed through a nucleophilic aromatic substitution (SNA_r) mechanism. wikipedia.org
The quinazoline (B50416) ring, being electron-deficient, facilitates nucleophilic attack. The rate-determining step of the S_NAr mechanism is the attack of the nucleophile on the carbon atom bearing the leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrogen atoms in the quinazoline core. wikipedia.orgmasterorganicchemistry.com In the final step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
The position of substitution is a critical aspect. In 2,4-dichloroquinazolines, nucleophilic substitution preferentially occurs at the C4 position over the C2 position. mdpi.com This regioselectivity can be attributed to the greater activation of the C4 position by the adjacent nitrogen atom at position 3.
The nature of the nucleophile also plays a significant role. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed. chim.it For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with anilines in isopropanol (B130326) leads to the selective substitution of the C4-chloro group. researchgate.net The reaction mechanism involves the nucleophilic attack of the aniline (B41778) nitrogen on the C4 carbon of the quinazoline ring. mdpi.comresearchgate.net
The two primary mechanisms for nucleophilic substitution are S_N1 and S_N2. youtube.com
S_N1 Mechanism: This is a two-step process. The first step involves the slow departure of the leaving group to form a carbocation intermediate. The second, faster step is the attack of the nucleophile on the carbocation. youtube.com This mechanism is generally favored for tertiary halides due to the stability of the resulting carbocation. youtube.com
S_N2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgsavemyexams.com This mechanism is typical for primary and secondary halides where steric hindrance is minimal. youtube.com
In the context of this compound, the S_NAr mechanism is the predominant pathway for substitution on the aromatic ring. wikipedia.org
Mechanisms of Cyclization and Aromatization Reactions
Cyclization and subsequent aromatization are key steps in many synthetic routes to quinazolinones and their derivatives. These reactions often transform intermediate structures into the final, stable aromatic quinazolinone ring system.
In syntheses that proceed through a dihydroquinazolinone intermediate, an aromatization step is necessary. rsc.orgdntb.gov.uarsc.orgresearchgate.net This can be achieved through oxidation. For example, the cyclization of 2-aminobenzamides with aldehydes can yield 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.orgorganic-chemistry.org These intermediates can then be oxidized to the corresponding quinazolin-4(3H)-ones using an oxidizing agent like phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.org The mechanism of this oxidation involves the abstraction of hydride ions from the dihydroquinazolinone, leading to the formation of the aromatic ring.
In some cases, aromatization is the driving force for the reaction. For instance, metal-free, photoredox-catalyzed deconstructive functionalization of spiro-dihydroquinazolinones is driven by the formation of the stable aromatic quinazolinone ring. rsc.orgdntb.gov.ua Mechanistic studies suggest that these reactions proceed through a radical pathway. dntb.gov.ua
Copper-catalyzed tandem reactions have also been developed for the synthesis of quinazolines, where the final step is an aromatization. nih.govnih.gov For example, the reaction of 2-bromobenzyl bromides with aldehydes and ammonia, catalyzed by a copper salt, proceeds through amination, condensation, intramolecular nucleophilic cyclization, and a final aromatization step to yield the quinazoline product. nih.gov Similarly, a copper-catalyzed Ullmann-type coupling followed by intramolecular dehydrative cyclization and air-promoted aromatization has been reported for the synthesis of quinazolines. nih.gov
The following table highlights different approaches to cyclization and aromatization in quinazolinone synthesis:
| Reaction Type | Key Features | Driving Force/Mechanism | Reference |
| Oxidation of Dihydroquinazolinones | Use of oxidizing agents like PIFA | Abstraction of hydride ions | organic-chemistry.org |
| Photoredox Catalysis | Deconstructive functionalization of spiro-dihydroquinazolinones | Aromatization-driven radical pathway | rsc.orgdntb.gov.ua |
| Copper-Catalyzed Tandem Reactions | One-pot synthesis from readily available starting materials | Intramolecular cyclization followed by aromatization | nih.govnih.govnih.gov |
| Intramolecular Cycloaddition | Formation of fused tricyclic quinazoline alkaloids | Nitration and annulation in a one-pot process | researchgate.net |
Influence of Substituents on Reaction Kinetics and Selectivity
Substituents on the quinazolinone ring system can significantly influence the kinetics and selectivity of its reactions. The electronic nature and steric bulk of these substituents play a crucial role.
In nucleophilic aromatic substitution reactions, electron-withdrawing groups (EWGs) on the aromatic ring generally increase the reaction rate. masterorganicchemistry.comyoutube.com This is because EWGs stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comyoutube.com For example, a nitro group, a strong EWG, significantly accelerates S_NAr reactions. masterorganicchemistry.comchim.it Conversely, electron-donating groups (EDGs) decrease the reaction rate by destabilizing the Meisenheimer intermediate. nih.govnih.gov
The position of the substituent relative to the reaction center is also critical. EWGs at the ortho and para positions to the leaving group have a more pronounced rate-enhancing effect than those at the meta position. masterorganicchemistry.com This is because the negative charge of the Meisenheimer complex can be delocalized onto the EWG when it is in the ortho or para position, providing additional resonance stabilization. masterorganicchemistry.com
Steric effects also come into play. Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down the reaction rate. chim.it This steric hindrance can also influence the regioselectivity of the reaction, favoring attack at a less hindered position.
In the context of the synthesis of the quinazolinone core, substituents on the anthranilic acid precursor can affect the cyclization step. Electron-withdrawing groups can make the nitrogen atom less nucleophilic, potentially slowing down the intramolecular cyclization. Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen, facilitating cyclization.
The following table provides a summary of substituent effects on quinazolinone reactions:
| Substituent Type | Effect on Nucleophilic Aromatic Substitution Rate | Rationale | Reference |
| Electron-Withdrawing Group (EWG) | Increases | Stabilization of the Meisenheimer intermediate | masterorganicchemistry.comyoutube.com |
| Electron-Donating Group (EDG) | Decreases | Destabilization of the Meisenheimer intermediate | nih.govnih.gov |
| Bulky Group | Decreases | Steric hindrance to nucleophilic attack | chim.it |
Structure Activity Relationship Sar Studies of 2,6 Dichloro 6h Quinazolin 4 One Derivatives in Academic Research
Correlating Substituent Effects at C-2, C-4, and C-6 with Biological Activity Profiles
The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic and fused benzene (B151609) rings. nih.gov Systematic variations at the C-2, C-4, and C-6 positions of the quinazolinone core have been extensively explored to establish clear SAR profiles for various therapeutic targets.
At the C-2 position, the introduction of different groups can drastically alter the biological response. For instance, in a series of 2,3,6-trisubstituted quinazolin-4-ones, a phenyl group at the C-2 position was a common feature in compounds screened for anticancer activity. researchgate.net Further modifications are often made by attaching various heterocyclic or aromatic moieties, which can influence the compound's interaction with biological targets. For example, linking a pyrazolyl moiety at the C-2 position has been shown to yield compounds with significant antimicrobial activity. nih.gov
The C-4 position of the quinazolinone ring is another critical site for modification. The carbonyl group at C-4 is a key feature of the more common 4-quinazolinone isomer. researchgate.net Alterations at the adjacent N-3 position often involve the introduction of substituted aryl or alkyl groups, which can significantly modulate activity. In one study, the introduction of a substituted benzalamino group at the N-3 position of 2-phenyl-6-bromo-quinazolin-4-one derivatives was investigated for its impact on anticancer and antimicrobial properties. researchgate.net
Substituents on the fused benzene ring, particularly at the C-6 position, play a vital role in modulating the electronic and lipophilic properties of the entire molecule, thereby affecting its biological activity. nih.gov Halogenation at this position is a common strategy. For example, the presence of a bromine atom at C-6 in 2,3,6-trisubstituted quinazolin-4-ones was a key structural element in a series of compounds evaluated for anticancer efficacy. researchgate.net The introduction of a single substituent at the sixth position has been noted as potentially beneficial for enhancing antitumor activities in phenyl quinazolinone derivatives. researchgate.net
The following table summarizes the impact of substitutions at these key positions on the biological activity of quinazolinone derivatives based on various research findings.
| Position | Substituent | Observed Biological Activity |
| C-2 | Phenyl | Anticancer researchgate.net |
| Pyrazolyl | Antimicrobial nih.gov | |
| 2-Pyridine | Inhibition of serine kinases and phosphodiesterases acs.org | |
| N-3 | Substituted Benzalamino | Anticancer, Antimicrobial researchgate.net |
| C-4 | Aminoquinazoline | Biologically active scaffold in chemotherapy acs.org |
| C-6 | Bromine | Anticancer researchgate.net |
| Nitro | Enhanced interaction with biological targets |
Impact of Halogenation Patterns on Quinazolinone Bioactivity
Halogenation is a frequently employed strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of quinazolinone derivatives, the position and nature of the halogen substituent can profoundly influence their pharmacological profiles.
The introduction of halogens, such as chlorine and bromine, at various positions of the quinazolinone scaffold can lead to enhanced interactions with biological targets. For example, chloro and nitro groups have been observed to improve interactions with targets like SARS-CoV-2 RdRp. Specifically, the presence of a bromine atom at the C-6 position of 2-phenyl-3-substituted quinazolin-4-ones was a key feature of a series of compounds synthesized and evaluated for their anticancer and antimicrobial activities. researchgate.net
Furthermore, di-halogenated derivatives, such as those with halogens at the C-6 and C-8 positions, have been investigated. For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological activities. nih.gov The specific pattern of halogenation can fine-tune the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and bind to its target.
Research has also explored the impact of different halogen substitutions on the same position. For example, compounds with a fluoro group have been shown to exert highly potent antibacterial activity, particularly when combined with urea (B33335) or thiourea (B124793) moieties. nih.gov
The following table presents examples of halogenated quinazolinone derivatives and their associated biological activities.
| Compound Structure | Halogen(s) and Position(s) | Observed Biological Activity |
| 2-Phenyl-6-bromo-3-substituted benzalamino quinazolinone | Bromine at C-6 | Anticancer, Antibacterial researchgate.net |
| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one | Iodine at C-6 and C-8 | Antimicrobial nih.gov |
| Quinazolinone with fluoro group | Fluorine | Antibacterial nih.gov |
| 4,7-Dichloro-6-nitroquinazoline | Chlorine at C-4 and C-7, Nitro at C-6 | Intermediate for tyrosine kinase inhibitors researchgate.net |
Conformational Analysis and Bioactive Conformations in SAR Studies
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis helps in understanding how a molecule binds to its biological target and is a key component of SAR studies.
For quinazolinone derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are employed to study their conformations and interactions with target proteins. nih.gov These studies have revealed that specific conformations are often required for potent biological activity.
For instance, in a study of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a U-shaped conformation was identified as being important for inhibitory activity. nih.gov The alignment of the quinazolinone core within the active site of the enzyme and the formation of hydrogen bonds and electrostatic interactions with key amino acid residues were found to be crucial for potency. nih.gov
Molecular docking studies have also been used to understand the binding modes of quinazolinone derivatives to other targets. For example, docking studies of substituted quinazolinones with gyrase have helped to explain their antibacterial activity, with the most active compounds showing favorable interactions within the enzyme's active site. nih.gov
The flexibility of side chains attached to the quinazolinone core also plays a significant role. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of its target is essential for high-affinity binding.
| Target | Key Conformational Feature | Method of Analysis | Implication for SAR |
| MMP-13 | U-shaped conformation | QSAR, Molecular Docking, MD Simulation nih.gov | Design of inhibitors with enhanced activity through optimized shape and interactions. |
| Gyrase | Favorable interactions in active site | Molecular Docking nih.gov | Understanding the structural basis of antibacterial activity. |
| GABAA receptor | Occupation of diazepam-binding pocket | Molecular Modeling | Design of CNS active agents. researchgate.net |
Comparative SAR with Other Privileged Heterocyclic Scaffolds
The quinazolinone ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov Comparing the SAR of quinazolinone derivatives with that of other privileged heterocyclic scaffolds provides valuable insights for drug design.
Quinoline (B57606): Like quinazolinones, quinoline-based compounds are important scaffolds in medicinal chemistry, particularly for the design of anti-infective and anticancer drugs. mdpi.com Halogenated 8-hydroxyquinolines are used as commercially available drugs. mdpi.com However, the introduction of a 1,2,3-triazole moiety, which can be beneficial in other scaffolds, led to a loss of anticancer activity in a series of quinoline derivatives, highlighting the unique SAR of each scaffold. mdpi.com
1,2,3-Triazole: This heterocycle is known for its high dipole moment and ability to form hydrogen bonds, which can improve the bioavailability and solubility of compounds. mdpi.com It is often incorporated into various scaffolds to enhance biological activity, including antifungal, antibacterial, antiviral, and anticancer effects. mdpi.com
Benzimidazole (B57391): Ring-fused tricyclic imidazoles, particularly those containing a benzimidazole core, are widely found in pharmaceuticals and bioactive molecules. acs.org The synthesis of these compounds often involves cyclization reactions, and the nature and position of substituents on the benzimidazole ring significantly impact their reactivity and biological properties. acs.org
The choice of a particular heterocyclic scaffold for drug design depends on the specific therapeutic target and the desired pharmacological profile. While different scaffolds may share some common structural features leading to similar biological activities, their detailed SAR profiles are often distinct. This underscores the importance of scaffold-specific optimization in the drug discovery process.
| Heterocyclic Scaffold | Key Structural Features | Common Biological Activities | Comparison with Quinazolinone |
| Quinoline | Fused benzene and pyridine (B92270) rings | Anti-infective, Anticancer mdpi.com | Both are key scaffolds for anticancer and anti-infective agents. SAR for specific substitutions can differ significantly. |
| 1,2,3-Triazole | Five-membered ring with three nitrogen atoms | Antifungal, Antibacterial, Antiviral, Anticancer mdpi.com | Often used as a substituent to enhance the activity of other scaffolds, including quinazolinones. |
| Benzimidazole | Fused benzene and imidazole (B134444) rings | Diverse pharmacological activities acs.org | Both are versatile scaffolds found in many bioactive compounds. Synthetic strategies and SAR are specific to each core structure. |
Pre Clinical and Mechanistic Biological Activity Investigations of 2,6 Dichloro 6h Quinazolin 4 One and Its Analogs
Anticancer Activity Research
The quinazolinone core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives investigated for their anticancer properties. nih.govresearchgate.netresearchgate.net The substitution pattern on the quinazolinone ring, particularly at positions 2 and 6, has been shown to be crucial for pharmacological activity. nih.gov Halogen-substituted derivatives, including those with chlorine at the 6-position, have attracted considerable attention as a promising class of chemotherapeutic agents. researchgate.net
In Vitro Cytotoxicity and Antiproliferative Effects against Cancer Cell Lines
A substantial body of research has demonstrated the potent cytotoxic and antiproliferative effects of 2,6-dichloro-6H-quinazolin-4-one analogs against a variety of human cancer cell lines. These studies typically determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50).
For instance, a series of novel quinazolinone derivatives featuring substitutions at the 2, 3, and 6 positions have been synthesized and evaluated. One such study involved 6-bromo-2-[2-(2,6-dichlorophenyl)amino]phenylmethyl-3-aryl-quinazolin-4(3H)-ones, which are structurally related to the target compound. These derivatives were tested for their efficacy, with results indicating that the nature of the substituent significantly influences cytotoxic activity. brieflands.com
Other research has focused on different substitution patterns. A series of 2-aryl-6-diethylaminoquinazolinone derivatives showed potent cytotoxicity against human epidermic carcinoma (KB), hepatocellular carcinoma (Hep-G2), lung carcinoma (LU-1), and breast carcinoma (MCF-7) cell lines, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Similarly, newly synthesized 6-hydroxy-4(3H) quinazolinone derivatives were tested against SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cancer cell lines, with one derivative showing significant cytotoxic effects with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. vjs.ac.vn
The following table summarizes the cytotoxic activity of selected quinazolinone analogs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Quinazolinone Analogs
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound 11g (nitro-substituted quinoxaline-dione derivative) | HeLa (Cervical Cancer) | Potent Cytotoxicity | nih.gov |
| Compound 8h (a 5-hydroxyanthranilic acid derivative) | SKLU-1 (Lung Cancer) | 23.09 µg/mL | vnu.edu.vn |
| MCF-7 (Breast Cancer) | 27.75 µg/mL | vnu.edu.vn | |
| HepG-2 (Liver Cancer) | 30.19 µg/mL | vnu.edu.vn | |
| Compound 13e (6-Hydroxy-4(3H) quinazolinone derivative) | SKLU-1 (Lung Cancer) | 9.48 µg/mL | vjs.ac.vn |
| MCF-7 (Breast Cancer) | 20.39 µg/mL | vjs.ac.vn | |
| HepG-2 (Liver Cancer) | 18.04 µg/mL | vjs.ac.vn | |
| Compound 6d (a quinazolin-4(3H)-one derivative) | NCI-H460 (Lung Cancer) | 0.789 µM | nih.gov |
| Compound 12 (2-aryl-6-diethylaminoquinazolinone) | KB, Hep-G2, LU-1, MCF-7 | 0.02–0.08 µM | researchgate.net |
Molecular Mechanisms of Action: Enzyme Inhibition (e.g., EGFR, DHFR, TS, PI3K/HDAC)
The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.govbiomedres.us
Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target for many quinazoline-based anticancer drugs. nih.govfrontiersin.orgnih.gov Overexpression of EGFR is common in various cancers, making it a critical therapeutic target. nih.gov Novel 3-methyl-quinazolinone derivatives have been designed as EGFR tyrosine kinase (TK) inhibitors, with some compounds showing high activity. For example, compound 5k inhibited EGFRwt-TK with an IC50 value of 10 nM. nih.gov Another study reported a quinazolin-4(3H)-one derivative, 6d , that potently inhibited EGFR with an IC50 of 0.069 µM. nih.gov A series of 2-mercapto-quinazolin-4-one analogs also demonstrated dual inhibitory activity against EGFR-TK and dihydrofolate reductase (DHFR). bohrium.com
Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in cancer therapy, and its inhibition disrupts DNA synthesis. Several 2-mercapto-quinazolin-4-one analogs have shown remarkable DHFR inhibitory activity, with compounds 37 and 21 exhibiting IC50 values of 0.03 µM and 0.08 µM, respectively, comparable to the standard drug methotrexate. bohrium.com
PI3K/HDAC: The PI3K/Akt/mTOR pathway is vital for cell survival and proliferation, and its dysregulation is linked to cancer. biomedres.us Quinazolinone derivatives have been developed as PI3K inhibitors. biomedres.us Furthermore, dual PI3K/HDAC (histone deacetylase) inhibitors based on a quinazolin-4-one scaffold have been synthesized. These dual inhibitors showed high potency against PI3Kδ and HDAC6 enzymes and exhibited significant antiproliferative activity. nih.gov
Induction of Apoptosis and Cell Cycle Modulation Studies
Beyond enzyme inhibition, quinazolinone analogs exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. nih.govnih.gov
Induction of Apoptosis: Many quinazolinone derivatives have been shown to trigger apoptosis in cancer cells. For example, a novel derivative, DQQ , was found to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. doaj.org Another study on quinazolinedione derivatives demonstrated apoptosis induction in MCF-7 breast cancer cells through the upregulation of caspase-9 and p53 and the downregulation of Bcl-2. nih.gov Compound 5d , a quinazolinone derivative, induced both early and late apoptosis in MCF7 cells by increasing caspase-3 levels and upregulating Bax while downregulating Bcl-2 expression. tandfonline.com
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer, and many quinazolinone compounds have been found to cause cell cycle arrest at specific phases. A quinazolinone derivative, 04NB-03 , was shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. nih.govscispace.com Compound 5k was found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase. nih.gov Similarly, other derivatives have been reported to block cells in the G0/G1 and M phases or the G1 phase, preventing cancer cell proliferation. nih.govtandfonline.commdpi.com A specific quinazolinone-based dual inhibitor of Cdk4 and microtubules was found to block cells in both the G0/G1 and M phases. mdpi.com
Antimicrobial Activity Studies
In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant antimicrobial activity, addressing the urgent need for new antibiotics to combat resistant bacterial strains. nih.govfrontiersin.org
Spectrum of Activity against Bacterial Strains (Gram-Positive and Gram-Negative)
Research has shown that quinazolinone analogs are effective against a range of both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Studies have evaluated the activity of these compounds against strains such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Bacillus cereus, and Streptococcus pyogenes. nih.govfrontiersin.orgresearchgate.netacs.org In one study, a series of 4(3H)-quinazolinone derivatives displayed potent activity against S. aureus, including vancomycin- and linezolid-resistant strains, with one compound showing MIC values of ≤0.5 μg/mL. acs.org Another study found that newly synthesized quinazolinone derivatives exhibited broad-spectrum antimicrobial potential, with several compounds being particularly effective against Bacillus cereus and Staphylococcus aureus. nih.gov
Gram-Negative Bacteria: The activity of quinazolinone derivatives has also been tested against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govfrontiersin.org Some synthesized derivatives exhibited moderate to significant activity against these strains. frontiersin.orgresearchgate.net For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives showed excellent activity against E. coli and P. aeruginosa. biomedpharmajournal.org A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives also demonstrated strong activity against both Gram-positive and Gram-negative bacteria. nih.gov
The antimicrobial efficacy is often linked to the substitution pattern on the quinazolinone core. For example, the introduction of a 4-methoxy group at the benzylidene nucleus was found to alter the antibacterial activity of certain Schiff bases of quinazolinone. frontiersin.org The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.com
The following table summarizes the antimicrobial spectrum of selected quinazolinone analogs.
Table 2: Antimicrobial Activity of Quinazolinone Analogs
| Compound Series | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Activity Noted | Reference |
|---|---|---|---|---|
| Pyrrolidine derivatives (15-20) | B. cereus, B. subtilis, S. aureus | K. pneumoniae, P. aeruginosa | Broad-spectrum potential against both Gram (+) and Gram (-) bacteria. | nih.gov |
| Peptide derivatives (5a, 5c) | S. pyogenes, S. aureus | P. aeruginosa, E. coli | Moderate to significant activity. 5a active against Gram (+), 5c against Gram (-). | researchgate.net |
| Schiff bases of 2-phenyl-3-amino quinazoline-4(3H)-one | S. aureus, B. cereus | E. coli, P. aeruginosa | Moderate activity against both types of bacteria. | frontiersin.org |
| 4(3H)-Quinazolinone derivatives | S. aureus (including MRSA, VISA, LRSA), E. faecium | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Potent activity against S. aureus strains (MIC ≤0.5 μg/mL for compound 27). | acs.org |
| 2,3,6-Trisubstituted Quinazolin-4-ones (A-1, A-2) | S. aureus, S. pyogenes | E. coli, P. aeruginosa | Compound A-1 showed good activity against S. aureus; A-2 showed excellent activity against E. coli. | biomedpharmajournal.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | B. subtilis, E. faecalis, S. aureus, S. epidermidis, S. pyogenes | P. aeruginosa, E. coli, P. mirabilis, K. oxytoca, E. cloacae | Strong activity against both Gram-positive and Gram-negative species. | nih.gov |
Antifungal and Antiviral Activity Assessments
Quinazolinone derivatives have been a significant area of research due to their wide spectrum of biological activities, including antifungal and antiviral properties. nih.govnih.gov While specific studies focusing solely on this compound are limited in publicly available data, the broader class of quinazolinones has shown promise in these areas.
Research has demonstrated that substitutions at various positions of the quinazolinone ring can significantly influence their antimicrobial efficacy. nih.gov For instance, the presence of a halogen atom, such as chlorine, at the 6-position is often associated with enhanced biological activity. nih.gov The exploration of different functional groups and substitutions on the quinazolinone scaffold continues to be a key strategy in the development of new antifungal and antiviral agents. nih.gov
Antimycobacterial Efficacy Research
The quest for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including quinazolinone derivatives. nih.gov The core quinazolinone structure is considered a "privileged structure" in medicinal chemistry, implying its capability to bind to multiple biological targets. nih.gov
Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that specific substitutions can enhance their antimycobacterial activity. nih.gov Notably, the presence of a halogen atom at the 6-position of the quinazolinone ring has been highlighted as a key feature for improving antimicrobial properties. nih.gov This suggests that compounds like this compound could be promising candidates for further investigation in the development of new treatments for tuberculosis.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA interaction, cell wall disruption)
The antimicrobial effects of quinazolinone derivatives are believed to stem from various mechanisms of action. One of the proposed mechanisms involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.comnih.gov By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation. mdpi.com The structural similarities between some quinazolinones and fluoroquinolones, a known class of DNA gyrase inhibitors, support this hypothesis. nih.gov
Another proposed mechanism is the disruption of the bacterial cell wall. nih.gov Some quinazolinone-based antibiotics have been shown to bind to penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. acs.org This interaction impairs cell wall biosynthesis, leading to bacterial cell death. acs.org
Furthermore, the interaction of cationic quinazolinone derivatives with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides and peptidoglycan, is another potential mechanism. mdpi.com This electrostatic interaction can lead to the disruption of the cytoplasmic membrane and subsequent cell lysis. mdpi.com The presence of a positive charge on the molecule can enhance its binding to the negatively charged bacterial cell wall. nih.gov
Other Biological Activity Areas (Mechanistic Focus)
Photosynthesis Inhibition in Model Systems
Anticonvulsant and Anti-inflammatory Potentials (in vitro/mechanistic)
Anticonvulsant Potential:
Quinazolinone derivatives have a well-documented history of investigation for their anticonvulsant properties. nih.govnih.gov The core structure is considered a valuable scaffold in the design of central nervous system active agents. mdma.ch Various substitutions on the quinazolinone ring have been explored to modulate this activity. researchgate.netnih.govnih.gov For instance, the introduction of different chemical moieties at position 3 of the 4(3H)-quinazoline has yielded analogs with significant anticonvulsant effects. nih.gov Some derivatives have demonstrated 100% protection against pentylenetetrazole (PTZ)-induced seizures in preclinical models. researchgate.netnih.gov The mechanism of action for their anticonvulsant effects is thought to involve the potentiation of GABAergic inhibition, similar to benzodiazepines and barbiturates, and the blockade of excitatory glutamate (B1630785) receptors. wikipedia.org In silico studies have also suggested that some quinazolinone derivatives may act as positive allosteric modulators of the GABA-A receptor. mdpi.com
Anti-inflammatory Potential:
The anti-inflammatory potential of quinazolinone analogs has also been a subject of extensive research. nih.govmdpi.comrasayanjournal.co.in Various in vitro and in vivo models have been used to assess their activity. nih.govrasayanjournal.co.in One of the key mechanisms underlying the anti-inflammatory effects of some quinazolinones is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Molecular docking studies have been employed to understand the interaction of these compounds with the active site of COX-2. Furthermore, some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical component of many inflammatory responses. mdpi.com The presence of electron-withdrawing groups on the quinazolinone system has been associated with increased anti-inflammatory effects. mdpi.com
Computational and Theoretical Chemistry Studies on 2,6 Dichloro 6h Quinazolin 4 One Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2,6-dichloro-6H-quinazolin-4-one derivatives, docking simulations are instrumental in understanding how these ligands interact with biological targets at the molecular level.
Identification of Binding Modes and Key Interacting Residues
Molecular docking studies have been successfully employed to elucidate the binding modes of quinazolinone derivatives within the active sites of various biological targets. For instance, in studies involving quinazolinone derivatives as potential anticancer agents, docking simulations have identified key interactions with protein kinases like EGFR, VEGFR2, and c-Met. researchgate.netresearchgate.net These simulations reveal that the quinazolinone scaffold can form crucial hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with specific amino acid residues in the binding pocket.
For example, a study on a series of quinazolinone derivatives targeting the enzyme Poly (ADP-ribose) polymerase 10 (PARP10) used molecular docking to identify the binding modes of the most potent compounds. The validation of the docking method was confirmed by redocking the crystallographic ligand into the PARP10 active site (PDB ID: 5LX6), which demonstrated the reliability of the calculations. nih.gov In another investigation, the docking of N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl) amide derivatives into the soluble Epoxide Hydrolase 2 (sEH) enzyme revealed key amino acid residues involved in the ligand binding. arxiv.org
Table 1: Key Interacting Residues for Quinazolinone Derivatives with Various Targets
| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR2 | 3WZE | Cys919, Asp1046 | Hydrogen Bonding | researchgate.net |
| c-Met | 3U6I | Tyr1230, Met1211 | Hydrogen Bonding, Hydrophobic | researchgate.net |
| EGFR | 1M17 | Met793, Thr790 | Hydrogen Bonding, π-π Stacking | researchgate.net |
| Estrogen Receptor Alpha | 3ERT | Arg394, Glu353 | Hydrogen Bonding | researchgate.net |
| PARP10 | 5LX6 | Gly288, Ser388 | Hydrogen Bonding | nih.gov |
Prediction of Binding Affinities and Pharmacophore Models
Beyond identifying binding modes, molecular docking can predict the binding affinity of a ligand to its target, often expressed as a docking score or estimated binding energy. These predictions are valuable for prioritizing compounds for synthesis and biological testing. For instance, in a study of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, the derivative with the most significant glide score was identified through docking. nih.gov
Pharmacophore modeling is another crucial aspect of computational drug design that can be derived from docking studies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a ligand that are necessary for biological activity. By analyzing the common interaction patterns of a series of active quinazolinone derivatives within a target's active site, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. For example, a combinatorial pharmacophore approach was used to design novel quinazolinone-pyrimidine hybrids as EGFR inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the ligand-protein complex and understanding the conformational changes that may occur upon ligand binding.
MD simulations on quinazolinone derivative-protein complexes typically involve analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD plots illustrate the structural stability of the complex over the simulation period, with lower and stable RMSD values indicating a stable binding. researchgate.net RMSF profiles highlight the flexibility of individual amino acid residues within the binding pocket, providing insights into the dynamic behavior of the active site. researchgate.net
In a study of a quinazolinone derivative with multiple cancer-related targets, MD simulations were performed for 10 nanoseconds. nih.gov The RMSD and RMSF analyses of the complexes with VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha demonstrated the stability of the ligand within the respective binding pockets. researchgate.net Similarly, a 100 ns MD simulation of a quinazolinone derivative (compound 1f) as a dual PARP1 and STAT3 inhibitor confirmed the dynamic stability of the protein-ligand complex. nih.gov
Table 2: Molecular Dynamics Simulation Parameters for Quinazolinone Derivatives
| Derivative | Target Protein | Simulation Time (ns) | Key Findings | Reference |
| Quinazolinone derivative 5 | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | 10 | Stable ligand-receptor complexes | researchgate.net |
| Compound 1f | PARP1, STAT3 | 100 | Effective and stable inhibition | nih.gov |
| QU648 and QU351 | EGFRwt and EGFRmt | Not Specified | Enhanced conformational stability compared to standard drugs | tandfonline.com |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. researchgate.net These calculations are invaluable for understanding the intrinsic properties of this compound and its derivatives.
Electronic Structure Analysis
Electronic structure analysis often involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability.
For quinazolinone derivatives, Density Functional Theory (DFT) calculations are commonly used to determine these electronic properties. researchgate.nettandfonline.com For instance, a study on newly synthesized quinazolinone derivatives as corrosion inhibitors calculated various quantum chemical parameters, including EHOMO, ELUMO, and the energy gap (ΔE), using DFT. The analysis of these parameters helps in understanding the relationship between the molecular structure and the observed activity. jcchems.comjcchems.com The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations, which illustrates the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. researchgate.net
Table 3: Quantum Chemical Parameters for a Quinazolinone Derivative (AMQ)
| Parameter | Value | Significance | Reference |
| EHOMO | -5.965 eV | Electron-donating ability | researchgate.net |
| ELUMO | -1.242 eV | Electron-accepting ability | researchgate.net |
| Energy Gap (ΔE) | 4.723 eV | Chemical reactivity and stability | researchgate.net |
| Dipole Moment (μ) | 3.681 D | Polarity and intermolecular interactions | researchgate.net |
| Ionization Potential (IP) | 5.965 eV | Energy required to remove an electron | researchgate.net |
| Electron Affinity (EA) | 1.242 eV | Energy released when an electron is added | researchgate.net |
Bond Dissociation Energy Calculations and Reactivity Predictions
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.eduacs.org BDE calculations can provide insights into the chemical reactivity of a molecule and the likelihood of certain reactions occurring. For quinazolinone derivatives, calculating the BDE of specific bonds can help in predicting metabolic pathways or understanding reaction mechanisms.
For example, a study on triazoloquinazoline derivatives calculated the BDE of the N-H bonds to assess their antioxidant activity. researchgate.net While this study does not directly focus on this compound, the methodology can be applied to understand the stability of the N-H bond in the quinazolinone ring. The reactivity of different sites in the quinazolinone scaffold can also be predicted using quantum chemical calculations. For instance, in the context of nucleophilic aromatic substitution on 2,4-dichloroquinazoline (B46505), theoretical calculations of atomic charges and LUMO coefficients can predict the more reactive site for substitution. mdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Lead Optimization
In contemporary drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. nih.gov High failure rates in the later stages of drug development are often attributed to poor pharmacokinetic profiles. nih.gov Computational, or in silico, methods have emerged as indispensable tools for the early prediction of ADME properties, allowing for the rapid optimization of lead compounds and reducing the time and cost associated with experimental assays. nih.govresearchgate.net For derivatives of this compound, various computational models and software are employed to forecast their pharmacokinetic behavior and potential toxicity.
The process of in silico ADME prediction involves using computational algorithms that analyze the physicochemical properties of a molecule to predict its behavior in the human body. researchgate.net Online tools and software packages such as SwissADME, pkCSM, PreADMET, and the QikProp module of Schrödinger are frequently utilized for this purpose. researchgate.netresearchgate.netrjsocmed.comuad.ac.id These tools predict a range of parameters that are crucial for a compound's success as a drug candidate. A primary assessment often involves evaluating compliance with Lipinski's "rule of five," which helps to predict the potential for oral bioavailability. researchgate.net
For quinazolinone derivatives, studies have shown that these computational predictions are vital for lead optimization. For instance, in silico analysis of novel quinazolinone derivatives designed as glucokinase activators revealed that the compounds had the potential to be orally active agents as they adhered to Lipinski's rule. researchgate.net Similarly, ADME studies on quinazolinones synthesized as potential PARP-1 inhibitors indicated drug-like properties, making them suitable for further development. rjsocmed.com Toxicity prediction is another key component, with platforms like Toxtree and PreADMET used to forecast potential mutagenicity, carcinogenicity, and hepatotoxicity, guiding the selection of compounds with a lower risk profile. uad.ac.id By identifying potential liabilities early, medicinal chemists can modify the structures of this compound derivatives to enhance their drug-like properties, thereby optimizing them for further preclinical and clinical investigation.
Table 1: Key In Silico ADME Parameters for Quinazolinone Derivatives
| Parameter | Description | Significance for Lead Optimization | Predicted Outcome for many Quinazolinone Derivatives |
|---|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. | Helps in the early identification of compounds with potentially poor absorption or permeation. researchgate.net | Many designed derivatives fulfill these criteria, suggesting good potential for oral bioavailability. researchgate.netnih.gov |
| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Poor solubility can lead to low absorption and bioavailability. | Varies depending on the specific substitutions on the quinazolinone core. |
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound that will be absorbed through the human intestine. | A key factor for oral drug administration; low absorption can render a drug ineffective. | Generally predicted to be high for many therapeutic quinazolinone scaffolds. |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the BBB and enter the central nervous system (CNS). | Essential for drugs targeting the CNS, but undesirable for peripherally acting drugs to avoid CNS side effects. | Varies; can be tailored by modifying chemical structure for CNS or non-CNS targets. |
| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound will inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolism of co-administered drugs. | Often a key optimization parameter to minimize potential drug-drug interactions. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A major reason for drug withdrawal from the market; early prediction is crucial for safety. uad.ac.id | Compounds are screened to select those with a low probability of liver toxicity. uad.ac.id |
| Mutagenicity | Predicts the potential of the compound to induce genetic mutations. | A critical safety parameter, as mutagenic compounds can be carcinogenic. uad.ac.id | Derivatives are typically designed and screened to be non-mutagenic. uad.ac.id |
Rational Design and Virtual Screening Approaches
Rational design and virtual screening are powerful computational strategies that accelerate the discovery of novel and potent bioactive compounds by focusing on the three-dimensional structure of the biological target. researchgate.netderpharmachemica.com These approaches are extensively applied to the this compound scaffold to develop derivatives with enhanced affinity and selectivity for specific enzymes or receptors implicated in various diseases.
Rational drug design involves creating new molecules based on a detailed understanding of the biological target. researchgate.netresearchgate.net For quinazolinone derivatives, this often targets protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov By analyzing the binding site of EGFR, researchers can design quinazolinone derivatives that incorporate specific functional groups to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues, thereby enhancing inhibitory activity. nih.govderpharmachemica.com For example, modifications at the N-3 and C-6 positions of the quinazoline (B50416) ring with electronegative substituents have been shown to foster optimal interactions within the ATP-binding site of EGFR. acs.org
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. derpharmachemica.comresearchgate.net This process typically begins with molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. derpharmachemica.com The compounds are then ranked based on a scoring function that estimates the binding affinity. derpharmachemica.com This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing. Studies on quinazoline derivatives have successfully used virtual screening to identify potential inhibitors for targets in cancer, Alzheimer's disease, and infectious diseases. researchgate.netderpharmachemica.comresearchgate.net For instance, a virtual screen of a library of 4,6,7-trisubstituted quinazoline derivatives identified several compounds with strong binding energies towards EGFR, marking them as potential leads for new anticancer agents. derpharmachemica.com Similarly, a computer-based protocol was used to screen a library of over 900,000 quinadoline derivatives (a related fumiquinazolinone alkaloid) to identify potent binders to the SARS-CoV-2 RNA-dependent RNA polymerase. chemrxiv.org These computational methods not only identify novel hits but also provide insights into the structure-activity relationships (SAR) that guide further lead optimization. mdpi.com
Table 2: Example of Virtual Screening Data for Quinazolinone Derivatives Against a Protein Target
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|---|
| Quinazolinone Derivative 1 | EGFR | -9.8 | Met793, Leu718, Cys797 | Potential EGFR Inhibitor |
| Quinazolinone Derivative 2 | AChE | -11.2 | Trp84, Tyr334, Phe330 | Potential Cholinesterase Inhibitor researchgate.net |
| Quinazolinone Derivative 3 | PARP-1 | -10.3 | Gly863, Ser904, Tyr907 | Potential PARP-1 Inhibitor rjsocmed.com |
| Quinazolinone Derivative 4 | EGFR | -9.5 | Met793, Asp855, Lys745 | Potential EGFR Inhibitor |
| Quinazolinone Derivative 5 | Dihydrofolate Reductase | -8.9 | Ile7, Phe31, Arg70 | Potential Anticancer Agent asianpubs.org |
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2,6-dichloro-6H-quinazolin-4-one
A comprehensive review of current academic literature reveals a striking scarcity of dedicated research on this compound. While the compound is listed in several chemical supplier catalogs, indicating its synthesis is feasible and it exists as a chemical entity, there is a notable absence of published studies detailing its specific synthetic routes, physicochemical properties, or biological activities. molbase.com The available literature extensively covers the broader quinazolinone class and other chlorinated analogues, such as derivatives of 2,4-dichloroquinazoline (B46505) or compounds with chloro-substitutions on appended phenyl rings. researchgate.netnih.gov For instance, 6,8-dichloro-quinazoline-2,4(1H,3H)-diones have been investigated for antitubercular activity, and other complex molecules incorporating a 2,6-dichlorophenylamino moiety have been synthesized. nih.govresearchgate.net However, these findings are not directly applicable to the specific 2,6-dichloro substitution pattern on the core quinazolinone ring itself.
Identification of Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap concerning this compound is the near-complete lack of fundamental scientific data. This absence of information, however, presents a clear and compelling opportunity for new research.
Key Knowledge Gaps:
Optimized Synthesis: While general methods for quinazolinone synthesis exist, specific, high-yield protocols for this compound have not been published. organic-chemistry.org
Physicochemical Characterization: Detailed data on properties such as solubility, stability, pKa, and crystal structure are missing.
Chemical Reactivity: The influence of the two chlorine atoms—one on the benzene (B151609) ring (C6) and one on the pyrimidine (B1678525) ring (C2)—on the molecule's reactivity is unexplored. The chlorine at the C2 position, in particular, could be a site for nucleophilic substitution, offering a gateway to a host of new derivatives.
Biological Activity Profile: The compound has not been screened in any publicly documented biological assays. Its potential as an anticancer, antimicrobial, anti-inflammatory, or CNS-active agent is unknown. nih.govnih.gov
Emerging Research Avenues:
Systematic Synthesis and Characterization: The first step is to develop and document a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography).
Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of biological screens. Based on the known activities of the quinazolinone class, initial assays could focus on:
Anticancer Activity: Testing against a panel of human cancer cell lines, such as those for breast, lung, and colon cancer. nih.gov
Antimicrobial Activity: Screening against clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. nih.gov
Enzyme Inhibition: Assessing its ability to inhibit key enzymes implicated in disease, such as protein kinases, dihydrofolate reductase (DHFR), or tubulin polymerization. nih.govnih.gov
Perspectives on the Design of Novel Quinazolinone-Based Chemical Probes and Leads
The structure of this compound makes it an intriguing starting point for the development of new chemical probes and drug leads. Structure-activity relationship (SAR) studies on other quinazolinones have shown that substitutions at positions 2 and 6 are significant for modulating pharmacological activity. nih.gov
The two chlorine atoms on this molecule offer distinct advantages:
Modulation of Physicochemical Properties: Halogen atoms can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. They also alter the electronic nature of the ring system, which can influence binding to biological targets.
Synthetic Handles for Derivatization: The chlorine atom at the C2 position is a potential site for nucleophilic aromatic substitution. This allows for the systematic introduction of a wide variety of functional groups (amines, alcohols, thiols) to generate a library of new compounds. This approach would be invaluable for building a comprehensive SAR and identifying derivatives with improved potency and selectivity.
The table below illustrates a hypothetical design strategy for creating a focused library of derivatives from the parent compound.
| Position of Modification | Reactant Type | Potential Functional Group Introduced | Rationale |
| C2 | Primary/Secondary Amines | -NHR, -NRR' | Explore interactions with polar pockets in target proteins. |
| C2 | Alcohols/Phenols | -OR | Modulate hydrogen bonding capacity and solubility. |
| C2 | Thiols | -SR | Introduce soft-atom interactions and different geometries. |
| N3 | Alkyl Halides | -R (on Nitrogen) | Investigate the role of N3 substitution on activity and lipophilicity. |
This systematic approach would enable researchers to probe the chemical space around the 2,6-dichloro-quinazolin-4-one scaffold efficiently, accelerating the discovery of novel bioactive molecules.
Interdisciplinary Research Opportunities in Quinazolinone Chemistry and Biology
The exploration of this compound opens doors for collaboration across multiple scientific disciplines.
Medicinal Chemistry and Chemical Biology: Synthetic chemists can create derivatives, while chemical biologists can evaluate their effects on cellular pathways, identify protein targets using techniques like proteomics, and elucidate mechanisms of action. The compound could serve as a parent for developing potent and selective inhibitors for enzymes like PARP or kinases, which are crucial targets in cancer therapy. acs.orgacs.org
Pharmacology and Drug Discovery: Promising compounds identified through initial screening can be advanced into more complex studies. Pharmacologists can evaluate their in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and assess their efficacy and safety in in vivo models of disease.
Materials Science: Some quinazolinone derivatives have been found to possess interesting photophysical properties, such as fluorescence. nih.gov An interdisciplinary collaboration could explore the potential of this compound and its derivatives as novel luminescent materials for applications in bioimaging or as fluorescent probes for detecting specific biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
